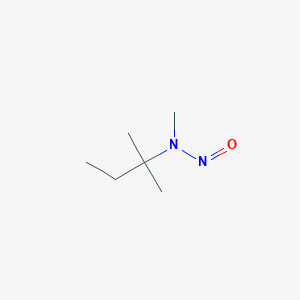
N-methyl-N-(2-methylbutan-2-yl)nitrous Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylbutan-2-yl)nitrous amide is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound is known for its unique structure and properties, which make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylbutan-2-yl)nitrous amide typically involves the reaction of a carboxylic acid with an amine. direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, alternative methods such as using acyl chlorides or anhydrides are employed. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of amides often involves the use of acyl chlorides or anhydrides due to their reactivity. The reaction conditions typically include the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process is carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(2-methylbutan-2-yl)nitrous amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amide may produce a carboxylic acid, while reduction may produce an amine.
Applications De Recherche Scientifique
N-methyl-N-(2-methylbutan-2-yl)nitrous amide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-N-(2-methylbutan-2-yl)nitrous amide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-N-(2-methylbutan-2-yl)nitrous amide include other amides such as N-methyl-N-(pyridin-2-yl)nitrous amide and N-methyl-2-pyrrolidone .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that other amides may not be able to fulfill.
Propriétés
Numéro CAS |
115440-58-9 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N-methyl-N-(2-methylbutan-2-yl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-5-6(2,3)8(4)7-9/h5H2,1-4H3 |
Clé InChI |
HBONLOFDPHMEBW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


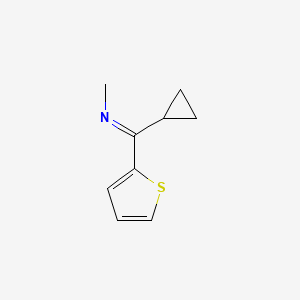

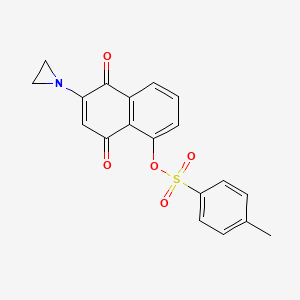
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
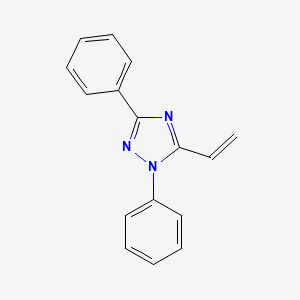
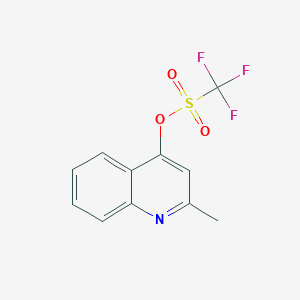
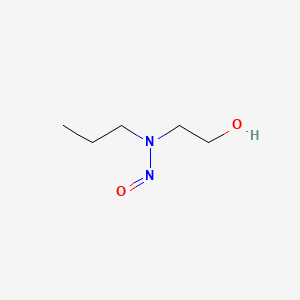
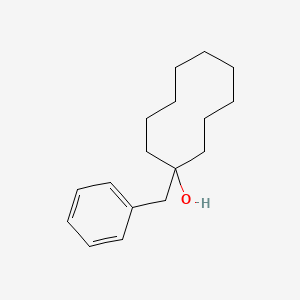
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
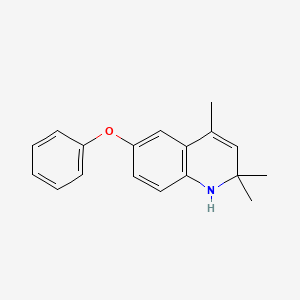
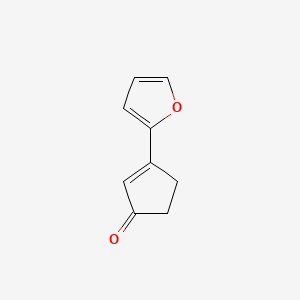
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)

